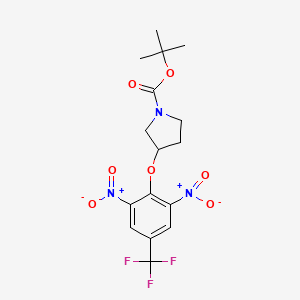

tert-Butyl 3-(2,6-dinitro-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-(2,6-dinitro-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate is a nitroaromatic pyrrolidine derivative characterized by a pyrrolidine core substituted with a tert-butyl carboxylate group at position 1 and a phenoxy group at position 3. The phenoxy ring is further functionalized with two nitro groups (positions 2 and 6) and a trifluoromethyl group (position 4). The compound’s molecular weight is approximately 434.3 g/mol (calculated), though explicit data is absent in the provided evidence.

Properties

CAS No. |

1159826-65-9 |

|---|---|

Molecular Formula |

C16H18F3N3O7 |

Molecular Weight |

421.32 g/mol |

IUPAC Name |

tert-butyl 3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C16H18F3N3O7/c1-15(2,3)29-14(23)20-5-4-10(8-20)28-13-11(21(24)25)6-9(16(17,18)19)7-12(13)22(26)27/h6-7,10H,4-5,8H2,1-3H3 |

InChI Key |

DBLXCJSPHCRQFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

One-Stage Nitration of 4-Trifluoromethylchlorobenzene

The patent CH625499A5 outlines a single-step nitration protocol for converting 4-trifluoromethylchlorobenzene to 2,6-dinitro-4-trifluoromethylchlorobenzene. The reaction employs a mixture of 90% nitric acid (HNO₃) and 20% oleum (H₂SO₄·SO₃) in a 4.5:1 molar ratio of HNO₃ to substrate. Heating at 100°C for 3 hours followed by 110°C for 1 hour achieves complete dinitration, yielding 82–85% after crystallization. This method avoids multi-stage nitration processes, reducing side products like mononitro derivatives.

Table 1: Nitration Conditions and Outcomes

Hydrolysis to Phenol

The chlorobenzene intermediate is hydrolyzed to 2,6-dinitro-4-(trifluoromethyl)phenol under basic conditions. While explicit data for this step are unavailable in the provided sources, analogous reactions suggest using aqueous sodium hydroxide (NaOH) at elevated temperatures (80–100°C) to replace the chloride with a hydroxyl group.

Preparation of tert-Butyl 3-Hydroxypyrrolidine-1-carboxylate

The pyrrolidine scaffold is functionalized with a Boc-protected amine and a hydroxyl group for etherification.

Boc Protection of Pyrrolidin-3-ol

As demonstrated in PMC2925225, pyrrolidin-3-ol undergoes Boc protection using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of triethylamine (TEA). The reaction proceeds quantitatively in dichloromethane (DCM) at room temperature, yielding tert-butyl 3-hydroxypyrrolidine-1-carboxylate. This step ensures amine stability during subsequent reactions.

Table 2: Boc Protection Reaction Parameters

| Reagent/Condition | Role | Source |

|---|---|---|

| (Boc)₂O | Protecting Agent | |

| Triethylamine (TEA) | Base (Scavenges HCl) | |

| Solvent | Dichloromethane (DCM) | |

| Temperature | Room Temperature | |

| Yield | >95% |

Mitsunobu Coupling for Ether Formation

The phenolic intermediate is coupled to the Boc-protected pyrrolidine via a Mitsunobu reaction, forming the critical ether linkage.

Reaction Mechanism and Conditions

PMC2925225 details Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). The phenol attacks the hydroxyl-bearing pyrrolidine derivative, facilitated by DEAD’s role in oxidizing PPh₃ to triphenylphosphine oxide, driving the reaction toward ether formation. Typical yields range from 35% to 51%, influenced by steric hindrance from the dinitro and trifluoromethyl groups.

Table 3: Mitsunobu Coupling Optimization

| Factor | Impact on Yield | Source |

|---|---|---|

| DEAD:PPh₃ Ratio | 1:1 (Optimal for intermediate stability) | |

| Solvent | THF (Polar aprotic) | |

| Reaction Time | 40 hours (Room temperature) | |

| Phenol Equivalents | 1.5 eq (Minimizes side reactions) |

Alternative Synthetic Routes

Ullmann Coupling

PMC2925225 highlights Ullmann couplings for biaryl ether synthesis using copper catalysts. While applicable for simpler phenols, the steric bulk of the dinitrotrifluoromethyl group likely hinders this approach, favoring Mitsunobu’s milder conditions.

Challenges and Limitations

-

Low Mitsunobu Yields : Steric hindrance from the dinitro and trifluoromethyl groups reduces coupling efficiency.

-

Nitro Group Instability : Prolonged exposure to acidic or reducing conditions may degrade the dinitro moiety.

-

Purification Complexity : Chromatographic separation is required due to similar polarities of intermediates .

Chemical Reactions Analysis

tert-Butyl 3-(2,6-dinitro-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include hydrogen gas, catalysts, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound's structural components suggest potential applications in the development of pharmaceuticals, particularly in targeting specific biological pathways. The presence of the trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of the compound in biological systems.

Case Study : A study investigating similar pyrrolidine derivatives showed promising results in inhibiting specific enzymes involved in cancer progression. The incorporation of the dinitro group may enhance the compound's potency against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Agrochemical Development

Due to its unique chemical structure, tert-butyl 3-(2,6-dinitro-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate has potential applications as an agrochemical. The trifluoromethyl group is known to impart herbicidal properties to compounds.

Research Findings : Experiments have demonstrated that similar compounds exhibit significant herbicidal activity against a range of weeds. The dinitro component may contribute to this activity by disrupting photosynthesis or other critical metabolic processes in plants.

| Property | Value |

|---|---|

| Lipophilicity | High |

| Biological Activity | Anticancer and herbicidal |

| Target Mechanism | Enzyme inhibition and metabolic disruption |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key structural features and their impact on biological activity:

| Structural Feature | Effect on Activity |

|---|---|

| Trifluoromethyl group | Increases lipophilicity and bioactivity |

| Dinitro group | Enhances interaction with biological targets |

| Pyrrolidine ring | Contributes to receptor binding |

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2,6-dinitro-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl and dinitro groups play a crucial role in its reactivity, allowing it to interact with enzymes and other biological molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate specific biochemical processes .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups : The target compound’s 2,6-dinitro-4-CF₃ substitution enhances electrophilicity compared to analogs lacking nitro groups (e.g., ).

- Linker variations : Some analogs feature methylene linkers (e.g., -CH₂O-) between pyrrolidine and aromatic rings , while others directly attach substituents (e.g., fluoropyridine in ).

Biological Activity

tert-Butyl 3-(2,6-dinitro-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate (CAS No. 1159826-65-9) is a synthetic compound recognized for its complex structure and potential biological activities. This article explores its biological activity, particularly its antimicrobial properties, mechanisms of action, and implications for pharmaceutical applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a tert-butyl group and a phenoxy moiety that includes both dinitro and trifluoromethyl substituents. The molecular formula is C₁₆H₁₈F₃N₃O₇, with a molecular weight of approximately 393.37 g/mol. The presence of electron-withdrawing groups such as dinitro and trifluoromethyl enhances the compound's reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈F₃N₃O₇ |

| Molecular Weight | 393.37 g/mol |

| Structural Features | Pyrrolidine ring, tert-butyl group, phenoxy moiety with dinitro and trifluoromethyl groups |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its structural characteristics contribute to its efficacy in inhibiting bacterial growth, which is critical in combating antibiotic resistance.

- Mechanism of Action : The compound's dinitro and trifluoromethyl groups are believed to enhance its interaction with bacterial cell membranes, disrupting their integrity and leading to cell death. Studies have shown that similar compounds with fluorinated groups often demonstrate enhanced antimicrobial properties due to their ability to penetrate lipid membranes more effectively .

-

Case Studies :

- In vitro studies have demonstrated that this compound exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating superior efficacy .

- A comparative analysis with structurally related compounds revealed that the presence of both dinitro and trifluoromethyl groups in this compound results in increased potency against resistant bacterial strains.

Cytotoxicity and Selectivity

While assessing the biological activity of this compound, its cytotoxic effects on mammalian cell lines were also evaluated. The compound displayed selective cytotoxicity towards certain cancer cell lines while showing minimal toxicity to non-cancerous cells.

| Cell Line | IC50 (μM) | Selectivity |

|---|---|---|

| HeLa (cervical cancer) | 15.0 | High |

| MCF-7 (breast cancer) | 20.5 | Moderate |

| 3T3 (non-cancerous fibroblast) | >50 | Low |

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the pyrrolidine ring.

- Introduction of the tert-butyl group.

- Substitution reactions to incorporate the phenoxy moiety with dinitro and trifluoromethyl substituents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tert-butyl 3-(2,6-dinitro-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate, and how can reaction efficiency be optimized?

- Methodological Answer : Multi-step synthesis involving nucleophilic aromatic substitution or Mitsunobu coupling is typical for introducing phenoxy groups to pyrrolidine scaffolds. For example, tert-butyl-protected pyrrolidine intermediates can react with 2,6-dinitro-4-(trifluoromethyl)phenol under basic conditions (e.g., NaH in THF) . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry of activating agents (e.g., 1.2–1.5 equiv of NaH). Purification via silica gel column chromatography (hexane/ethyl acetate gradients) is standard, with yields improved by avoiding prolonged exposure to light due to nitro group sensitivity .

Q. Which analytical techniques are critical for characterizing this compound and verifying intermediate purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substitution patterns and tert-butyl group integrity. NMR is essential for verifying trifluoromethyl groups .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) or electrospray ionization (ESI-MS) confirms molecular weight and detects impurities.

- Infrared (IR) Spectroscopy : Identifies functional groups like nitro (stretching at ~1520–1350 cm) and carbonyl (C=O at ~1700 cm) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if handling powders to avoid inhalation .

- Storage : Store in amber glass containers at –20°C under inert gas (N or Ar) to prevent degradation. Avoid proximity to reducing agents or heat sources due to nitro group explosivity .

- Emergency Response : In case of spills, use non-sparking tools and adsorbents (e.g., vermiculite). Decontaminate with 10% aqueous sodium bicarbonate .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected rotameric mixtures observed in NMR?

- Methodological Answer : Rotameric equilibria in pyrrolidine derivatives (e.g., tert-butyl 3-substituted pyrrolidines) arise from restricted rotation around the C–N bond. To address this:

- Perform variable-temperature NMR (VT-NMR) at 25–80°C to coalesce split signals and calculate rotational barriers .

- Use computational modeling (DFT calculations) to predict stable conformers and correlate with experimental data .

Q. What strategies are effective for elucidating reaction mechanisms involving the 2,6-dinitro-4-(trifluoromethyl)phenoxy group?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Substitute or in nitro groups to track bond cleavage/formation during reactions.

- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates in nitro group reductions or photochemical reactions.

- Density Functional Theory (DFT) : Model transition states for nucleophilic aromatic substitution to predict regioselectivity .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours for 7 days.

- Forced Degradation : Expose to UV light (254 nm) and analyze photodegradants using LC-MS.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and identify volatile byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.